molecular formula C7H17O2PS B14662169 Ethylphosphonothioic acid S-butyl O-methyl ester CAS No. 40618-52-8

Ethylphosphonothioic acid S-butyl O-methyl ester

Cat. No.: B14662169
CAS No.: 40618-52-8
M. Wt: 196.25 g/mol
InChI Key: OVHXSGQXSCKHTD-UHFFFAOYSA-N
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Description

Ethylphosphonothioic acid S-butyl O-methyl ester is an organophosphate compound. It is known for its dual-use nature, having applications in both constructive and potentially harmful contexts. This compound is utilized in the synthesis of pesticides and pharmaceuticals, and it also serves as a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylphosphonothioic acid S-butyl O-methyl ester typically involves the reaction of phosphonothioic acid derivatives with appropriate alcohols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that are optimized for efficiency and safety. These processes may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended use .

Chemical Reactions Analysis

Types of Reactions

Ethylphosphonothioic acid S-butyl O-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various phosphonic and phosphonothioic acid derivatives, which can be further utilized in the synthesis of other compounds or for specific applications in different industries .

Scientific Research Applications

Ethylphosphonothioic acid S-butyl O-methyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethylphosphonothioic acid S-butyl O-methyl ester involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to the disruption of normal biochemical processes. This mechanism is particularly relevant in its use as a precursor for nerve agents, where it targets acetylcholinesterase, an enzyme critical for nerve function .

Comparison with Similar Compounds

Ethylphosphonothioic acid S-butyl O-methyl ester can be compared with other similar organophosphate compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and its dual-use nature, making it a compound of significant interest in both scientific research and industrial applications.

Properties

CAS No.

40618-52-8

Molecular Formula

C7H17O2PS

Molecular Weight

196.25 g/mol

IUPAC Name

butan-2-yloxy-ethyl-methoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17O2PS/c1-5-7(3)9-10(11,6-2)8-4/h7H,5-6H2,1-4H3

InChI Key

OVHXSGQXSCKHTD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP(=S)(CC)OC

Origin of Product

United States

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